![molecular formula C8H11ClN4 B13592586 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride CAS No. 2803863-40-1](/img/structure/B13592586.png)
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 2-(azidomethyl)phenyl isocyanides with appropriate reagents under controlled conditions. One common method includes the use of manganese-mediated oxidative radical cyclization, which involves the reaction of 2-(azidomethyl)phenyl isocyanides with methyl carbazate . This reaction proceeds through a cascade radical addition and aromatization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylmethanamines, nitrenes, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in bioconjugation techniques for labeling biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride involves the reactivity of the azido group, which can form nitrenes upon activation. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with a tetrazine ring instead of an azido group.
Phenylazide derivatives: Compounds with similar azido groups attached to a phenyl ring.
Uniqueness
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to its specific combination of an azido group and a methanamine group attached to a phenyl ring
特性
CAS番号 |
2803863-40-1 |
|---|---|
分子式 |
C8H11ClN4 |
分子量 |
198.65 g/mol |
IUPAC名 |
[2-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-3-1-2-4-8(7)6-11-12-10;/h1-4H,5-6,9H2;1H |
InChIキー |
POPJNARSRDARFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)CN=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



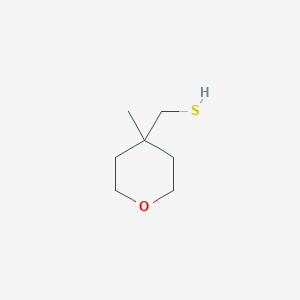
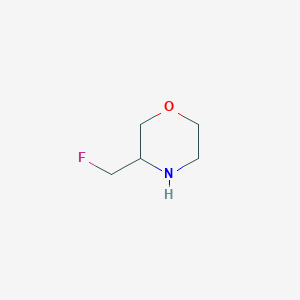
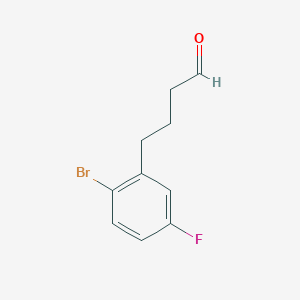
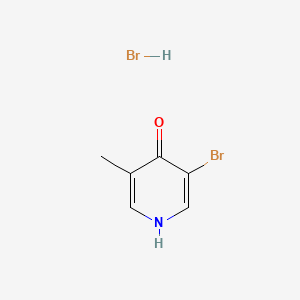
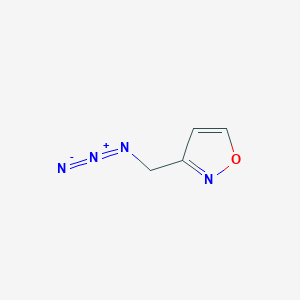
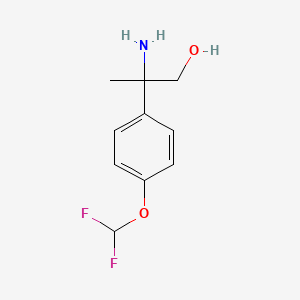
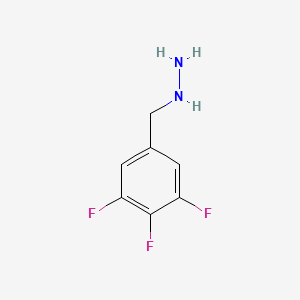
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
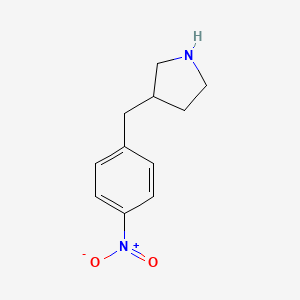


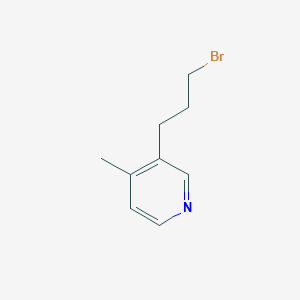
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
